molecular formula C10H13NO B1349124 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 31010-94-3

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No. B1349124
CAS RN: 31010-94-3
M. Wt: 163.22 g/mol
InChI Key: LWDIQKVNWBXIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound. However, there is limited information available specifically for this compound12. It’s worth noting that benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities3.



Synthesis Analysis

While there isn’t specific information on the synthesis of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine”, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a common strategy3.



Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” is not explicitly available. However, the InChI code for a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is 1S/C11H11NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6H2,1-2H31.



Chemical Reactions Analysis

Specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” are not available. However, benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” are not explicitly available. However, a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is a liquid at room temperature1.


Scientific Research Applications

Synthesis and Material Science

  • Efficient Synthesis of Key Intermediates : The compound has been utilized in the efficient synthesis of key intermediates such as 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which is crucial for the synthesis of licofelone, an anti-inflammatory drug. This synthesis involves a novel approach to producing unstable intermediates, which are then cyclized using Ag or Au catalysts to yield desired products (Rádl et al., 2009).

  • Green Synthesis of Benzofurane Derivatives : Another study highlights an environmentally friendly pathway for synthesizing benzofurane derivatives, important for their pharmaceutical activities, through selective direct ring acylation of resorcinol with isobutyryl chloride, catalyzed by solid acids (Békássy et al., 2007).

Pharmaceutical Development

  • Antipsychotic Potential : A compound with a similar structure, F15063, exhibits properties as a dopamine D2/D3 receptor antagonist, 5-HT1A receptor agonist, and dopamine D4 receptor partial agonist. Its effects on neuronal firing and neurotransmitter release suggest potential antipsychotic applications (Assié et al., 2009).

  • Synthesis of Bioactive Molecules : The synthesis of (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles demonstrates the potential for creating molecules with insecticidal and fungicidal activities, highlighting the compound's role in developing new bioactive molecules (Shen et al., 2012).

Analytical Chemistry

  • Fluorescence Assay for Triethylamine : The catalytic dimerization of benzofuran-2-boronic acid, which involves compounds structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine, has been utilized to develop a simple fluorescence assay for detecting triethylamine, showcasing its analytical applications (Tange et al., 2021).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets3. Therefore, “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” could potentially be explored for similar applications in the future.


Please note that the information provided is based on the closest available data and may not be entirely accurate for “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine”. Further research and studies would be needed for more accurate information.


properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDIQKVNWBXIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344335
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

CAS RN

31010-94-3
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.